molecular formula C25H29NO6 B2372720 (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxy-3,3-dimethyl-4-oxobutanoic acid CAS No. 1392219-11-2

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxy-3,3-dimethyl-4-oxobutanoic acid

Cat. No. B2372720
CAS RN: 1392219-11-2
M. Wt: 439.508
InChI Key: DJGFHXKITHLQAM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxy-3,3-dimethyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.508. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxy-3,3-dimethyl-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxy-3,3-dimethyl-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

“(S)-FMOC-BETA-DIMETHYL-ASP(OTBU)-OH” is a selectively protected building block used in the synthesis of peptides . It’s used in the preparation of β-aspartyl peptides . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .

Fluorescence in Situ Hybridization (FISH)

While the compound itself may not be directly used in FISH, it’s worth noting that the “fluoren-9-yl” group in the compound is related to fluorescence . FISH is a powerful technique used in the detection of chromosomal abnormalities . It’s based on DNA probes annealing to specific target sequences of sample DNA . Attached to the probes are fluorescent reporter molecules which under fluorescence microscopy confirm the presence or absence of a particular genetic aberration .

Gene Mapping

FISH can also be applied to such research applications as gene mapping . The technique has recently evolved to allow screening of the whole genome simultaneously through multicolour whole-chromosome probe techniques .

Identification of Novel Oncogenes

FISH is also used in the identification of novel oncogenes or genetic aberrations that contribute towards various cancers . The high sensitivity and specificity of FISH have made it a pivotal cytogenetic technique that has provided significant advances in both the research and diagnosis of haematological malignancies and solid tumours .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGFHXKITHLQAM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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